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Compound of Interest

Compound Name: 3-Hydroxy-2-nitropyridine

CAS No.: 15128-82-2

Cat. No.: B127853

Get Quote

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxy-2-nitropyridine is a pivotal intermediate in the synthesis of various pharmaceutical

compounds, most notably the multi-target tyrosine kinase inhibitor, Crizotinib.[1] The efficiency

and safety of its synthesis are therefore of significant interest to the chemical and

pharmaceutical industries. This guide provides a comparative analysis of the prevalent

methods for synthesizing 3-Hydroxy-2-nitropyridine, offering a detailed look at their

respective methodologies, performance metrics, and environmental impact.

Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis methods of

3-Hydroxy-2-nitropyridine, allowing for a direct comparison of their efficacy and reaction

conditions.
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This traditional method involves the direct nitration of 3-hydroxypyridine using a mixture of

concentrated nitric and sulfuric acids.

Procedure:

In a reaction vessel, 96 g (1.0 mole) of 3-hydroxypyridine is gradually added to 650 ml of

concentrated sulfuric acid with efficient stirring and ice water cooling to maintain the

temperature below 30°C.[6]

A pre-cooled mixture of 48 ml of concentrated nitric acid (sp gr 1.50) and 92 ml of

concentrated sulfuric acid is then added gradually over 3-5 hours, keeping the reaction

temperature between 40 to 45°C.[6]

The mixture is allowed to stand overnight (approximately 16 hours).[6]

The reaction mixture is then poured into 2 liters of ice water.

The pH is adjusted to neutral using a saturated sodium hydroxide solution, which causes the

product to precipitate.

The precipitate is collected by filtration, washed with water, and dried to yield 3-hydroxy-2-
nitropyridine.

Nitrate/Acetic Anhydride Nitration
This improved method avoids the use of highly corrosive strong acids, offering a safer and

more environmentally benign alternative with a high yield.

Procedure:

To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of

KNO₃, and 21ml of acetic anhydride.[7][8]

The mixture is heated to 45°C with magnetic stirring.[7][8] The reaction is monitored until

completion.

After the reaction is complete, the mixture is cooled to room temperature and filtered by

suction. The filter cake is washed 1-2 times with a small amount of ethyl acetate.[7][8]
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The filtrate's pH is adjusted to neutral with a saturated NaOH solution.[7][8]

The aqueous layer is extracted 3-4 times with ethyl acetate.[7][8]

The combined organic extracts are treated with activated carbon and heated under reflux for

1 hour.[7][8]

The mixture is cooled and filtered. The filtrate is dried over anhydrous magnesium sulfate,

filtered, and concentrated on a rotary evaporator.[7][8]

The resulting solid is dried in an oven to obtain 3-hydroxy-2-nitropyridine. A yield of 11.9g

(81%) has been reported with this method.[7][8] A scaled-up version has reported yields as

high as 90%.[2][5]

Two-Step Synthesis from Furfurylamine
This method integrates the synthesis of the 3-hydroxypyridine precursor with the subsequent

nitration step in a "telescopic" reaction, which can shorten the overall process.

Step 1: Synthesis of 3-Hydroxypyridine

Furfurylamine and hydrogen peroxide are added to a hydrochloric acid solution (20%-30%

mass fraction). The molar ratio of hydrochloric acid to furfurylamine to hydrogen peroxide is

1:5:1-2.[2][5]

The reaction is carried out to obtain 3-hydroxypyridine.[2][5]

Step 2: Nitration

The 3-hydroxypyridine obtained from the previous step is reacted with a metal nitrate (such

as KNO₃) and acetic anhydride in ethyl acetate.[2][5]

The reaction is conducted at a temperature of 35-55°C to yield 3-hydroxy-2-nitropyridine.

[2][5] This two-step process has been reported to have an overall yield of over 80%.[1][2]

Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations in the key synthesis methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patents.google.com/patent/CN103992267A/en
https://patents.google.com/patent/CN103992267A/en
https://eureka.patsnap.com/patent-CN105272908B
https://eureka.patsnap.com/patent-CN105272908B
https://2024.sci-hub.se/2717/f2d9fd89fd3b066469e4ade855bf2b56/deselms1968.pdf
https://www.chemicalbook.com/synthesis/3-hydroxy-2-nitropyridine.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6145215.htm
https://www.benchchem.com/product/b127853/docs#a-comparative-analysis-of-synthesis-methods-for-3-hydroxy-2-nitropyridine
https://www.benchchem.com/product/b127853/docs#a-comparative-analysis-of-synthesis-methods-for-3-hydroxy-2-nitropyridine
https://www.benchchem.com/product/b127853/docs#a-comparative-analysis-of-synthesis-methods-for-3-hydroxy-2-nitropyridine
https://www.benchchem.com/product/b127853/docs#a-comparative-analysis-of-synthesis-methods-for-3-hydroxy-2-nitropyridine
https://www.benchchem.com/product/b127853?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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